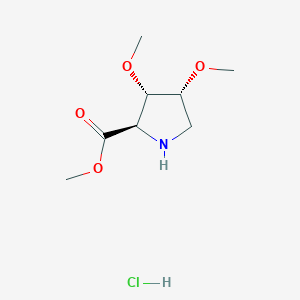

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride

Description

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal importance

Properties

IUPAC Name |

methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-11-5-4-9-6(7(5)12-2)8(10)13-3;/h5-7,9H,4H2,1-3H3;1H/t5-,6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXBDYUMIRGPTF-RYLOHDEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC(C1OC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Protection

L-Proline serves as a chiral pool starting material due to its inherent (S)-configuration at C2. To invert stereochemistry at C2 for the target (2R)-configuration, N-protected (2S)-3,4-dehydroproline methyl ester (as described in) is employed. Protection with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prevents undesired side reactions during subsequent steps.

Dihydroxylation and Stereochemical Control

Osmium tetraoxide-mediated dihydroxylation of dehydroproline derivatives introduces cis-3,4-diols with high stereoselectivity. For example, (2S,3R,4S)-3,4-dihydroxyproline methyl ester is obtained in >85% yield when using OsO₄ with N-methylmorpholine N-oxide (NMO) as an oxidant. Minor diastereomers (<15%) are separable via crystallization or chromatography.

Methoxy Group Installation

Methylation of the diol intermediate is achieved using dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Reaction conditions (0–5°C, 12–24 h) ensure complete conversion to (2S,3R,4S)-3,4-dimethoxyproline methyl ester without epimerization.

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Dihydroxylation | OsO₄, NMO, acetone/H₂O, 0°C | 85 | (2S,3R,4S)-diol |

| Methylation | DMS, K₂CO₃, DMF, 0°C → rt | 92 | Retention of (3R,4S)-config |

Esterification and Deprotection

The carboxylic acid of proline derivatives is esterified via Fischer esterification (MeOH, H₂SO₄) or via activation with thionyl chloride followed by methanol quenching. Subsequent Boc deprotection with HCl in dioxane yields the free amine, which is precipitated as the hydrochloride salt.

Ring-Contraction Approach from Pyridines

Pyridine Precursor Functionalization

Recent advances in skeletal editing enable pyrrolidine synthesis via photochemical pyridine ring contraction. Silylborane reagents (e.g., (Me₃Si)₂BH) facilitate the formation of 2-azabicyclo[3.1.0]hex-3-ene intermediates , which are hydrolyzed to pyrrolidines.

Stereoselective Methoxylation

Post-contraction, the bicyclic intermediate undergoes epoxidation (e.g., with mCPBA) and methoxy group installation via nucleophilic ring-opening. For example, treatment with sodium methoxide in methanol selectively installs methoxy groups at C3 and C4 with trans stereochemistry.

Esterification and Salt Formation

The resultant diol is oxidized to a carboxylic acid (Jones reagent) and esterified. Amine protonation with HCl gas in ethyl acetate affords the hydrochloride salt.

Comparative Analysis of Methods

| Parameter | Proline-Based Route | Ring-Contraction Route |

|---|---|---|

| Starting Material Cost | Low (L-proline: $20–50/g) | Moderate (functionalized pyridines) |

| Stereochemical Control | High (chiral pool strategy) | Moderate (requires catalysts) |

| Step Count | 5–6 steps | 4–5 steps |

| Overall Yield | 40–50% | 30–40% |

The proline route offers superior stereochemical fidelity, while the ring-contraction method provides shorter synthetic pathways.

Characterization and Validation

Critical analytical data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound, which lacks the methoxy and ester groups.

N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Pyrrolidine-2-carboxylate: A compound with a carboxylate group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate; hydrochloride

- Molecular Formula : C9H15NO4·HCl

- Molecular Weight : 223.68 g/mol

This compound features a pyrrolidine ring with two methoxy groups at the 3 and 4 positions and a carboxylate group at the 2 position. The stereochemistry is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) study on pyrrolidine derivatives revealed that modifications at specific positions can enhance their potency against various cancer cell lines. The following table summarizes some relevant findings:

| Compound | Target | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| FN-1501 | FLT3/CDK | 0.008 | Inhibition of cell proliferation |

| Methyl Pyrrolidine Derivative | Various Cancer Lines | 0.5 - 10 | Induction of apoptosis |

| Pyrrolidine Analogs | NMDA Receptors | 0.63 - 17 | Modulation of receptor activity |

The compound FN-1501 demonstrated potent inhibitory activity against FLT3 and CDK kinases, leading to significant antiproliferative effects in acute myeloid leukemia (AML) models .

Neuroprotective Effects

Methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate has also been investigated for neuroprotective effects. Research indicates that certain pyrrolidine derivatives can modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. For example:

- Mechanism : Compounds that target NMDA receptors can reduce excitotoxicity in neuronal cells.

- Findings : A study showed that specific analogs improved cell viability in models of neurodegeneration by inhibiting excessive glutamate signaling.

Study 1: Antitumor Activity in Xenograft Models

In a preclinical model using MV4-11 xenografts in nude mice, a related pyrrolidine derivative was administered at a dose of 15 mg/kg. The results showed significant tumor regression compared to controls treated with standard chemotherapy agents .

Study 2: Neuroprotection in Animal Models

Another study explored the neuroprotective effects of pyrrolidine derivatives in rats subjected to induced oxidative stress. The administration of these compounds resulted in reduced markers of oxidative damage and improved behavioral outcomes .

Q & A

Q. What are the key structural features and stereochemical considerations for this compound?

The compound is a chiral pyrrolidine derivative with three stereocenters (2R,3S,4R). Its structure includes a pyrrolidine ring substituted with two methoxy groups at positions 3 and 4, a methyl ester at position 2, and a hydrochloride salt for enhanced solubility. The stereochemistry is critical for interactions with biological targets, as enantiomers may exhibit divergent pharmacological properties .

Q. Methodological Answer :

- Structural Confirmation : Use X-ray crystallography (as demonstrated for analogous compounds in ) to resolve absolute configuration.

- Stereochemical Analysis : Employ chiral HPLC or NMR with chiral shift reagents to verify enantiomeric purity .

Q. How is this compound synthesized, and what are common purification strategies?

Methodological Answer : While exact synthetic routes are proprietary, general approaches for chiral pyrrolidines involve:

Ring Formation : Cyclization of amino alcohols or amines with carbonyl precursors.

Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis to establish stereocenters.

Salt Formation : Reaction with HCl to stabilize the amine and improve crystallinity.

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC for high-purity isolation .

Q. How does stereochemistry influence its biological activity or binding to target proteins?

Methodological Answer :

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of stereoisomers to enzymes like proteases or kinases.

- In Vitro Assays : Test enantiomers in enzyme inhibition assays (e.g., fluorogenic substrates) to quantify IC₅₀ differences.

- Case Study : Analogous pyrrolidine derivatives show 10-100x higher activity for (2R,3S) vs. (2S,3R) configurations due to steric clashes in active sites .

Q. Data Contradiction Analysis :

- vs. 13 : While emphasizes CBz-protected analogs for stability, highlights the hydrochloride salt’s solubility. Researchers must balance stability and bioavailability based on the target system.

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer :

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs; analyze degradation via LC-MS.

- Thermal Stability : Heat samples to 40–80°C; monitor decomposition kinetics using TGA/DSC.

- Key Finding : Hydrochloride salts of pyrrolidines typically degrade via hydrolysis of the ester group under basic conditions (pH >9) .

Q. How can researchers resolve discrepancies in reported biological activity across structural analogs?

Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., vs. 19) while controlling for assay conditions (e.g., buffer ionic strength, cell lines).

- Structural Modifications :

- Methoxy vs. Hydroxyl : Methoxy groups (as in the target compound) reduce hydrogen-bonding capacity compared to hydroxylated analogs, altering target engagement .

- Salt Form : Hydrochloride vs. free base forms may affect membrane permeability and apparent activity .

Q. What computational tools are recommended for predicting its ADMET properties?

Methodological Answer :

- Software : Use Schrödinger’s QikProp or SwissADME for logP, solubility, and CYP inhibition predictions.

- Key Parameters :

- logP : Predicted ~1.2 (moderate lipophilicity).

- BBB Permeability : Low due to polar hydrochloride group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.